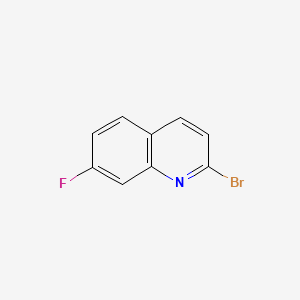

2-Bromo-7-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-7-fluoroquinoline is an organic compound with a molecular weight of 226.05 . It is a white to yellow powder or crystals and is used in various industrial processes .

Synthesis Analysis

The synthesis of this compound involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, one method involves a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent .Molecular Structure Analysis

The IUPAC name for this compound is the same . The InChI code is1S/C9H5BrFN/c10-9-4-2-6-1-3-7 (11)5-8 (6)12-9/h1-5H . Chemical Reactions Analysis

Fluorinated quinolines, such as this compound, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 226.05 . The compound is soluble .Wissenschaftliche Forschungsanwendungen

Metalation and Functionalization

2-Bromo-7-fluoroquinoline serves as a precursor for various metalation and functionalization reactions. It can be converted into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation, deprotonation, and carboxylation. These compounds can be further reduced to yield 3-fluoroquinoline-4-carboxylic acids, demonstrating the versatility of this compound in synthetic chemistry for the production of complex quinoline derivatives with excellent yields (Ondi, Volle, & Schlosser, 2005).

Synthesis of σ2-Receptor Ligands

Research has explored the synthesis of high-affinity σ2-receptor ligands using this compound derivatives. These ligands have shown potential in identifying proliferating tumor cells, demonstrating the compound's utility in developing diagnostic and therapeutic tools for cancer research. The synthesized ligands exhibit high specificity and selectivity for the σ2 receptor, with significant implications for PET imaging of solid tumors (Rowland et al., 2006).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for their antibacterial activity. Studies demonstrate that these compounds possess significant broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as templates for developing new antibacterial agents. Notably, some compounds displayed remarkable antifungal activity, underscoring the broad utility of this compound derivatives in antimicrobial drug discovery (Abdel‐Wadood et al., 2014).

Antitumor Alkaloid Synthesis

The compound has been used in the synthesis of antitumor alkaloid analogs, such as luotonin A. Modifications of this compound have led to the development of compounds retaining antitumor activity, highlighting the importance of fluoroquinoline derivatives in the search for new cancer treatments. These compounds exhibit mechanisms of action, including apoptosis induction and DNA-topoisomerase I inhibition (Golubev et al., 2010).

Photoremovable Protecting Groups

This compound has been investigated for its utility as a photoremovable protecting group. This application is particularly relevant in the study of cell physiology, where controlled release of bioactive molecules is required. The compound's efficient photolysis under both one-photon and two-photon excitation conditions, along with its stability and water solubility, makes it a promising candidate for developing "caged" compounds for biological research (Zhu et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-Bromo-7-fluoroquinoline, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The interaction of this compound with DNA gyrase and topoisomerase IV disrupts the normal function of these enzymes, leading to inhibition of DNA synthesis and ultimately cell death

Pharmacokinetics

The pharmacokinetics of fluoroquinolones are often characterized by high serum concentrations and low minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA synthesis, which is a critical process for bacterial survival and proliferation .

Eigenschaften

IUPAC Name |

2-bromo-7-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZGLPOYHNAIBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849654 |

Source

|

| Record name | 2-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181147-94-4 |

Source

|

| Record name | 2-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)